REACTION_CXSMILES
|
C(O[C:6]([NH:8][C:9]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=[O:7])(C)(C)C.C([O-])([O-])=O.[K+].[K+].[CH2:28](Br)[CH:29]=[CH2:30].CCOC(C)=O.C[N:39](C=O)C>O>[CH:29]([NH:39][C:6](=[O:7])[NH:8][C:9]1[CH:17]=[CH:16][C:15]([C:18]([F:19])([F:20])[F:21])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])([CH3:30])[CH3:28] |f:1.2.3|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.68 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
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Type
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CUSTOM
|
Details
|
After stirring for 18 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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were added
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Type
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WASH
|
Details
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The organic layer was washed with brine
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (2.05 g)
|
Type
|
DISSOLUTION
|
Details
|
The resulting material was dissolved in CH2Cl2 (4 mL)
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Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
This material was dissolved in THF
|
Type
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ADDITION
|
Details
|
added dropwise to a THF (50 mL) solution of trichloromethyl chloroformate (1.9 mL)
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Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Type
|
ADDITION
|
Details
|
a THF (30 mL) solution of iso-propylamine (4.3 mL) was added
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Type
|
WAIT
|
Details
|
After 18 h
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
the solution was diluted with EtOAc
|
Type
|
WASH
|
Details
|
was washed with brine solution and 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid
|
Type
|
DISSOLUTION
|
Details
|
This solid was dissolved in CH3CN (22 mL)
|
Type
|
ADDITION
|
Details
|
to the addition of pyrrolidine (0.41 mL) and Pd(PPh)4 (105 mg)
|
Type
|
WAIT
|
Details
|
After 18 h
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
the solution was diluted with EtOAc
|
Type
|
WASH
|
Details
|
was washed 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC(NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |